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3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole

Cat. No.: B2856903
CAS No.: 2097866-33-4
M. Wt: 166.224
InChI Key: LLDWHYHZFLPVSX-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Scaffolds in Modern Chemical Science

Heterocyclic compounds, cyclic structures containing at least one heteroatom such as nitrogen, oxygen, or sulfur, form the cornerstone of modern chemical and life sciences. nih.govglobalresearchonline.net These scaffolds are integral to a vast array of natural products, including vitamins, hormones, and antibiotics, and are found in over 90% of new drugs. researchgate.net The presence of heteroatoms imparts unique physicochemical properties, such as polarity, solubility, and the capacity for hydrogen bonding, which are crucial for biological activity. globalresearchonline.net The versatility of heterocyclic systems allows for the fine-tuning of molecular properties, making them indispensable tools in the design and development of novel therapeutic agents, agrochemicals, and functional materials. researchgate.netresearchgate.net The continuous development of synthetic methodologies provides access to a wide variety of functionalized heterocycles, further expanding their application in drug discovery and materials science. globalresearchonline.net

The Pyrazole (B372694) Moiety: A Privileged Heterocycle in Organic and Medicinal Chemistry Research

Among the myriad of heterocyclic systems, the pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, holds a privileged position in organic and medicinal chemistry. nih.govnih.gov First synthesized in 1889, the pyrazole nucleus is a versatile pharmacophore found in numerous clinically approved drugs. nih.gov Its unique structure, featuring both a hydrogen bond donor (pyrrole-like nitrogen) and a hydrogen bond acceptor (pyridine-like nitrogen), allows for diverse interactions with biological targets. srrjournals.com Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. nih.govbiointerfaceresearch.comorientjchem.org The success of drugs like Celecoxib (an anti-inflammatory agent) and Rimonabant (an anti-obesity drug) has cemented the importance of the pyrazole scaffold in drug discovery. nih.gov

Importance of Substituted Pyrazole Systems and Fused Heterocycles in Contemporary Chemical Biology

The strategic functionalization of the pyrazole ring and its fusion with other heterocyclic systems have emerged as powerful strategies in contemporary chemical biology to develop novel bioactive molecules. jrasb.comsci-hub.se Substitution at various positions of the pyrazole ring allows for the modulation of its electronic and steric properties, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. chemmethod.comresearchgate.net The incorporation of diverse substituents can lead to compounds with a wide array of biological activities, from enzyme inhibition to receptor modulation. Fused heterocyclic systems, where the pyrazole ring is annulated with other rings, create rigid molecular architectures with distinct three-dimensional shapes, which can lead to novel and highly specific interactions with biological macromolecules. sci-hub.se

Overview of Research on 3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole and Related Pyrazole-Tetrahydrofuran Derivatives

The specific compound, this compound, which incorporates both a 3,5-dimethylpyrazole (B48361) core and a tetrahydrofuran (B95107) (oxolan-3-yl) moiety at the 4-position, represents an interesting area of research within the broader field of substituted pyrazoles. While specific research on this exact molecule is not extensively documented in publicly available literature, the study of pyrazole-tetrahydrofuran hybrid molecules is an active area of investigation. These hybrid structures are of interest due to the combined pharmacological potential of the pyrazole and tetrahydrofuran rings. The tetrahydrofuran moiety, a saturated five-membered oxygen-containing heterocycle, is found in many natural products and can influence properties such as solubility and metabolic stability. Research into related pyrazolyl-tetrahydrofuran derivatives has focused on their synthesis, characterization, and evaluation for various biological activities, including antimicrobial and anticancer properties. Computational studies, such as Density Functional Theory (DFT) calculations, have also been employed to understand the quantum chemical properties and reactive sites of these hybrid molecules, aiding in the rational design of new bioactive agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2O B2856903 3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole CAS No. 2097866-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-6-9(7(2)11-10-6)8-3-4-12-5-8/h8H,3-5H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLDWHYHZFLPVSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2CCOC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3,5 Dimethyl 4 Oxolan 3 Yl 1h Pyrazole and Analogous Pyrazole Oxolane Frameworks

Strategic Approaches to the Pyrazole (B372694) Core Synthesis

The formation of the pyrazole ring is a well-established area of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists.

Cyclocondensation Reactions from 1,3-Dicarbonyl Compounds and Hydrazine (B178648) Derivatives

The most traditional and widely employed method for the synthesis of pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govnih.gov For the synthesis of the 3,5-dimethylpyrazole (B48361) core, the readily available acetylacetone (B45752) (pentane-2,4-dione) is treated with hydrazine hydrate (B1144303). jocpr.comgoogle.com The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and dehydration to afford the aromatic pyrazole ring. The reaction is often catalyzed by acids such as acetic acid. google.com

This method is highly efficient, generally providing good to excellent yields. mdpi.com One of the key advantages of this approach is the ready availability of a wide variety of both 1,3-dicarbonyl compounds and hydrazine derivatives, allowing for the synthesis of a diverse library of substituted pyrazoles. mdpi.com However, when unsymmetrical 1,3-dicarbonyls are used with substituted hydrazines, the reaction can lead to the formation of regioisomers. nih.gov

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation
1,3-Dicarbonyl CompoundHydrazine DerivativeConditionsYield (%)Reference
AcetylacetoneHydrazine hydrateGlacial acetic acid, Water, 50°C, 3h>90 google.com
Ethyl 4,4,4-trifluoro-3-oxobutanoateN'-benzylidene tolylsulfonohydrazidesAg2CO3, Neocuproine, THF, 60°C>99 mdpi.com
1,3-DiketonesArylhydrazinesN,N-dimethylacetamide, Room Temp59-98 mdpi.com

1,3-Dipolar Cycloaddition Reactions in Pyrazole Construction

A powerful and versatile alternative for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole, typically a diazo compound, and a dipolarophile, such as an alkyne or an alkene. nih.govrsc.org This method offers a high degree of regioselectivity, which can often be controlled by the nature of the substituents on both the diazo compound and the dipolarophile. researchgate.net

The in situ generation of diazo compounds from precursors like N-tosylhydrazones is a common strategy to avoid the handling of potentially hazardous diazoalkanes. rsc.org The reaction of a diazo compound with a terminal alkyne generally leads to the formation of 3,5-disubstituted pyrazoles. The regioselectivity of the addition is influenced by both steric and electronic factors. researchgate.net Theoretical studies, such as those using Density Functional Theory (DFT), can be employed to predict the regiochemical outcome of these cycloadditions. rsc.org

Table 2: Regioselectivity in 1,3-Dipolar Cycloaddition for Pyrazole Synthesis
Diazo Compound PrecursorDipolarophileConditionsRegioisomeric RatioYield (%)Reference
TosylhydrazonesNitroalkenesMild conditionsHigh regioselectivity for 3,4-diaryl-1H-pyrazolesNot specified rsc.org
Sydnones2-Alkynyl-1,3-dithianesBase-mediatedHigh regioselectivityUp to 75% acs.org

Advanced Synthetic Techniques

To improve reaction efficiency, reduce environmental impact, and access novel chemical space, several advanced synthetic techniques have been applied to pyrazole synthesis.

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable tool for accelerating the synthesis of pyrazole derivatives. rsc.org Microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. acs.orgdergipark.org.tr These advantages are attributed to the efficient and uniform heating of the reaction mixture. Microwave-assisted pyrazole synthesis has been successfully applied to cyclocondensation reactions, often under solvent-free conditions, which further enhances the green credentials of the methodology. researchgate.net

Mechanochemical synthesis, which involves conducting reactions in the solid state using ball milling, offers another environmentally friendly alternative to traditional solvent-based methods. thieme-connect.comthieme-connect.com This technique can lead to shorter reaction times, improved yields, and avoids the use of bulk solvents. The one-pot synthesis of 3,5-diphenyl-1H-pyrazoles from chalcones and hydrazines under mechanochemical ball milling conditions has been reported to be more efficient than the corresponding solution-phase reactions. thieme-connect.com

Table 3: Comparison of Advanced Synthetic Techniques for Pyrazole Synthesis
MethodStarting MaterialsReaction TimeYield (%)Reference
Microwave-AssistedCarbohydrazide derivatives and 2,4-pentanedione3-5 min82-98 rsc.org
Microwave-Assistedα,β-unsaturated ketones and arylhydrazines7-10 min68-86 rsc.org
MechanochemicalChalcones and hydrazines30 minHigh thieme-connect.com

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers numerous advantages for the synthesis of pyrazoles, including enhanced safety, improved reproducibility, and ease of scalability. mdpi.comgalchimia.com The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and selectivities. acs.org

The synthesis of pyrazole derivatives has been successfully translated to continuous flow processes. For example, a two-step flow synthesis of substituted pyrazoles from 1,3-dicarbonyls and methylhydrazine has been developed, demonstrating the potential for the on-demand and automated production of these important heterocycles. researchgate.net Flow chemistry has also been employed for the synthesis of celecoxib, a prominent anti-inflammatory drug containing a pyrazole core, showcasing the industrial applicability of this technology. mdpi.com

Table 4: Flow Chemistry in Pyrazole Synthesis
ReactionResidence TimeYield (%)Reference
Synthesis of pyrazole ester from diketone and hydrazine52 min89 acs.org
Synthesis of celecoxib64 min90 mdpi.com
Synthesis of 3-fluoroalkyl pyrazoles56 min (4 continuous steps)38 researchgate.net

Regioselective Installation and Functionalization of the Tetrahydrofuran (B95107) (Oxolane) Moiety at the Pyrazole C4 Position

The introduction of substituents at the C4 position of the pyrazole ring is a key step in the synthesis of 3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole and its analogs. While the direct synthesis of the target compound is not extensively documented, several modern synthetic methodologies can be applied for the regioselective functionalization of the pyrazole C4 position.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for the formation of C-C bonds at the C4 position of pyrazoles. Palladium-catalyzed direct C-H arylation has been shown to be effective for the introduction of aryl groups at the C5 position of pyrazoles bearing a substituent at C4, indicating the feasibility of C-H activation strategies on the pyrazole ring. rsc.orgnih.gov More specifically, regioselective C-H activation at the C4 position of pyrazoles has been achieved, providing a direct route to functionalized products.

For the synthesis of a pyrazole-oxolane framework, a plausible strategy would involve the cross-coupling of a 4-halo-3,5-dimethylpyrazole with a suitable organometallic reagent derived from oxolane, or vice versa. For instance, a palladium-catalyzed coupling of 4-bromo-3,5-dimethylpyrazole with an oxolanylboronic acid or an oxolanylzinc reagent could be envisioned.

Alternatively, direct C-H functionalization of 3,5-dimethylpyrazole at the C4 position with an oxolane-based coupling partner represents a more atom-economical approach. This could potentially be achieved through palladium-catalyzed C-H activation/arylation protocols. The choice of directing group on the pyrazole nitrogen can be crucial for achieving the desired regioselectivity in such transformations.

While specific examples for the direct installation of an oxolan-3-yl group are scarce, the general principles of C4-functionalization of pyrazoles are well-established, providing a clear roadmap for the synthesis of the target compound and its analogs.

Strategies for Carbon-Carbon Bond Formation (e.g., Cross-Coupling Reactions)

The formation of the crucial carbon-carbon bond linking the pyrazole and oxolane moieties often relies on modern cross-coupling reactions. These methods offer a powerful tool for connecting pre-functionalized pyrazole and oxolane precursors. Palladium-catalyzed cross-coupling reactions, in particular, are widely employed for their versatility and functional group tolerance. icmpp.ro For instance, Suzuki-Miyaura coupling can be utilized by reacting a halogenated pyrazole derivative with an oxolane-containing boronic acid or ester. nih.gov This approach allows for the direct and selective formation of the C-C bond at the desired position on the pyrazole ring.

Another significant strategy involves the use of organometallic reagents in conjunction with transition metal catalysts. icmpp.ro The Stille cross-coupling, which pairs an organotin reagent with an organic halide, provides an alternative route for forging the pyrazole-oxolane connection. icmpp.ro The choice of coupling partners and reaction conditions is critical to ensure high yields and prevent unwanted side reactions. Furthermore, cross-dehydrogenative coupling (CDC) has emerged as an atom-economical method for C-C bond formation, directly coupling C-H bonds of both coupling partners, thus avoiding the need for pre-functionalization. pitt.edu

Recent advancements have also focused on developing more sustainable and practical C-C bond-forming reactions. This includes the use of earth-abundant metal catalysts and exploring ligandless systems to simplify reaction setups and reduce costs. icmpp.ro The development of these methodologies is crucial for the efficient synthesis of complex molecules like this compound.

Introduction of Methyl Substituents at Pyrazole C3 and C5 Positions

The presence of methyl groups at the C3 and C5 positions of the pyrazole ring is a defining feature of the target compound. These substituents can be introduced in several ways, either by incorporating them into the starting materials or by subsequent functionalization of a pre-formed pyrazole core.

A common and straightforward approach is to utilize a β-dicarbonyl compound bearing the desired methyl groups in a condensation reaction with a hydrazine derivative. mdpi.comgoogle.com For the synthesis of 3,5-dimethylpyrazoles, acetylacetone (2,4-pentanedione) is the ideal starting material. google.comjocpr.com The reaction of acetylacetone with hydrazine hydrate directly yields 3,5-dimethyl-1H-pyrazole. google.com This classical Knorr pyrazole synthesis is highly efficient and provides direct access to the 3,5-dimethylpyrazole core. researchgate.netrsc.org

Alternatively, if a pre-existing pyrazole scaffold is to be methylated, this can be more challenging due to the directing effects of the ring nitrogen atoms. nih.gov Electrophilic substitution on the pyrazole ring typically occurs at the C4 position. nih.gov Therefore, introducing methyl groups at C3 and C5 often requires more elaborate strategies, such as directed metalation followed by quenching with an electrophilic methyl source. However, for the specific case of 3,5-dimethylated pyrazoles, the use of appropriately substituted precursors like acetylacetone remains the most efficient and widely adopted method. google.comjocpr.com Theoretical calculations have shown that for disubstituted pyrazoles at C3 and C5, the bulkier group tends to favor the C3 position for higher stability. nih.gov

Development of Novel Catalytic Systems for Pyrazole Synthesis

The development of innovative catalytic systems has significantly advanced the synthesis of pyrazoles, offering milder reaction conditions, improved yields, and greater control over regioselectivity. tandfonline.comresearchgate.net

Utilizing Hantzsch Esters and Related Reagents

Hantzsch esters, classically known as mild reducing agents, have found new applications in modern organic synthesis, including in photoredox catalysis. organic-chemistry.orgrsc.org In the context of pyrazole synthesis, while not directly involved in the ring formation itself, Hantzsch esters can be employed as part of cascade reactions or as reagents in photoredox-mediated processes that generate precursors for pyrazole synthesis. rsc.orgmdpi.com For example, a Hantzsch ester can act as a sacrificial electron and hydrogen donor in photoredox cycles to generate radical species that could then be incorporated into pyrazole-forming reaction sequences. mdpi.com Some synthetic routes for pyrazole derivatives involve the use of 1,4-dihydropyridines, which are structurally related to Hantzsch esters, often synthesized through the Hantzsch reaction.

Transition Metal Catalysis (e.g., Pd-Cu-catalyzed reactions)

Transition metal catalysis is a cornerstone of modern pyrazole synthesis. Palladium and copper co-catalyzed reactions, in particular, have proven to be highly effective for constructing the pyrazole framework through C-C and C-N bond formations. nih.govmdpi.com For instance, a facile Pd/C-CuI-PPh₃ mediated C-C bond-forming reaction has been developed to access 4-alkynyl pyrazoles. nih.gov Such systems can be adapted for the synthesis of various substituted pyrazoles by coupling appropriate precursors.

Copper-catalyzed reactions are also prominent, often used for condensation and cyclization reactions under mild, acid-free conditions. organic-chemistry.org These methods are valued for their efficiency and short reaction times. organic-chemistry.org Furthermore, copper-promoted reactions have been utilized for the dimerization of aminopyrazoles to form fused pyrazole systems through the direct coupling of C-H/N-H, C-H/C-H, and N-H/N-H bonds. mdpi.com The choice of metal and ligand is crucial for directing the regioselectivity and achieving high yields of the desired pyrazole product.

Mechanistic Investigations of Synthetic Transformations Leading to Pyrazole-Oxolane Systems

Understanding the underlying reaction mechanisms is crucial for optimizing synthetic routes to pyrazole-oxolane systems. organic-chemistry.org Mechanistic studies provide insights into reaction kinetics, the role of catalysts, and the influence of reaction parameters on yield and selectivity. researchgate.netrsc.orgnih.govumn.edu

Reaction Kinetics and Solvent Effects on Yield and Selectivity

The kinetics of pyrazole formation, particularly through the Knorr synthesis, have been a subject of investigation. researchgate.netrsc.org Studies have shown that the reaction rate can be influenced by the nature of the substituents on both the β-dicarbonyl compound and the hydrazine. tandfonline.com For instance, electron-withdrawing groups can affect the rate-determining step of the reaction. tandfonline.com Transient flow methodologies have been applied to study these reactions, leading to the discovery of new reaction intermediates and revised mechanistic pathways. rsc.org

Below is a data table summarizing the effect of different solvents on the yield of a model pyrazole synthesis reaction.

EntrySolventTemperature (°C)Time (h)Yield (%)
1EthanolReflux585
2Water100392
3TolueneReflux682
4PEG-40080295
5Solvent-free100190

This is a representative table based on general findings in pyrazole synthesis and not specific to this compound.

Theoretical Studies on Reaction Pathways and Intermediates

The synthesis of 3,5-dimethyl-4-substituted-1H-pyrazoles, including the this compound framework, is most commonly achieved via the Knorr pyrazole synthesis. This reaction involves the condensation of a β-dicarbonyl compound with hydrazine. Theoretical and computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate mechanistic details, transition states, and intermediates of this classical reaction. While specific computational data for the oxolane-substituted variant is not extensively documented, the general mechanistic pathway has been thoroughly investigated for analogous systems, providing a robust predictive framework.

The reaction is understood to proceed through several key stages: 1) initial nucleophilic attack and condensation to form a hydrazone intermediate, 2) intramolecular cyclization, and 3) dehydration to form the final aromatic pyrazole ring. Computational models help to map the potential energy surface of the reaction, identifying the most energetically favorable pathway and the rate-determining step.

Reaction Pathway and Key Intermediates

The accepted mechanism, supported by computational studies on related 1,3-diketone condensations, begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the β-dicarbonyl precursor. fao.orgresearchgate.net This is followed by a dehydration step to form a hydrazone intermediate (INT-1 ). The reaction can proceed through two competing pathways depending on which carbonyl group is attacked first, an important factor in the synthesis of unsymmetrical pyrazoles.

Following the formation of the hydrazone, the crucial intramolecular cyclization occurs. The terminal nitrogen atom of the hydrazone moiety performs a nucleophilic attack on the remaining carbonyl carbon. This step proceeds through a cyclic transition state (TS-1 ) to form a non-aromatic, five-membered heterocyclic intermediate, typically a 5-hydroxy-2-pyrazoline or a related carbinolamine species (INT-2 ). researchgate.net

Computational Findings and Energy Profiles

DFT calculations are employed to determine the geometries and relative energies of the reactants, intermediates, and transition states along the reaction coordinate. Methods such as B3LYP with basis sets like 6-311++G** are commonly used to model these structures and calculate their thermodynamic properties. mdpi.commdpi.com Intrinsic Reaction Coordinate (IRC) calculations are also performed to confirm that the identified transition states correctly connect the corresponding intermediates along the reaction pathway. researchgate.net

Theoretical investigations on analogous Knorr synthesis reactions indicate that the final dehydration step (INT-2Product ) typically has the highest activation energy, making it the rate-determining step. fao.org The initial formation of the hydrazone is generally a rapid and reversible process.

Below is a representative table of calculated relative energies for the key species in a model Knorr pyrazole synthesis. Note that these values are illustrative and derived from studies on analogous systems, as specific data for the this compound synthesis is not available.

SpeciesDescriptionCalculated Relative Energy (kcal/mol)
Reactants1,3-Dicarbonyl + Hydrazine0.0
INT-1Hydrazone Intermediate-5.2
TS-1Cyclization Transition State+12.5
INT-25-Hydroxy-2-pyrazoline Intermediate-15.8
TS-2Dehydration Transition State+25.7
ProductPyrazole + Water-30.1

The geometry of the intermediates and transition states is also a key output of these theoretical studies. For example, the transition state for the cyclization step (TS-1 ) would show the forming N-C bond at a critical distance, while the atoms of the nascent five-membered ring begin to adopt their final geometry.

StructureParameterDescriptionCalculated Value (Å)
TS-1N···C Bond LengthDistance between cyclizing N and carbonyl C~2.15
C=O Bond LengthAttacked carbonyl bond~1.28
INT-2N-C Bond LengthNewly formed bond in the ring~1.48
C-O Bond LengthCarbinolamine C-OH bond~1.43

The presence of the 4-(oxolan-3-yl) substituent is not expected to significantly alter the electronic nature of the reaction mechanism, as it is a non-conjugated, alkyl-type group. Its primary influence would be steric, potentially affecting the conformational preferences of the intermediates and the activation energy of the cyclization step. However, without specific theoretical studies, these effects remain qualitative.

Advanced Spectroscopic and Crystallographic Characterization of 3,5 Dimethyl 4 Oxolan 3 Yl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy stands as the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing insights into connectivity, spatial proximity, and dynamic processes.

High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The expected chemical shifts (δ) for 3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole are predicted based on data from analogous structures, such as 3,5-dimethylpyrazole (B48361) and substituted tetrahydrofurans. chemicalbook.comchemicalbook.comchemicalbook.comchemicalbook.comnih.gov

¹H NMR Spectroscopy: The proton spectrum is anticipated to show distinct signals for the pyrazole (B372694) and oxolane ring protons. The N-H proton of the pyrazole ring is expected to appear as a broad singlet at a significantly downfield shift (δ > 10 ppm) due to its acidic nature and potential involvement in intermolecular hydrogen bonding. chemicalbook.com The two methyl groups at the C3 and C5 positions of the pyrazole ring are chemically equivalent and should produce a sharp singlet integrating to six protons, expected around δ 2.2-2.3 ppm. chemicalbook.com The protons on the oxolane ring will exhibit more complex splitting patterns due to spin-spin coupling. The methine proton at C3' (the point of attachment to the pyrazole) would likely be a multiplet. The methylene (B1212753) protons adjacent to the oxygen (C2' and C5') are expected in the δ 3.7-4.0 ppm region, while the C4' methylene protons would appear further upfield. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The carbon spectrum provides complementary information. The C3 and C5 carbons of the pyrazole ring, being equivalent due to rapid tautomerization, are expected to resonate around δ 140-150 ppm. chemicalbook.comnih.gov The substituted C4 carbon would appear at a more upfield position. The methyl carbons are anticipated in the aliphatic region, around δ 10-14 ppm. For the oxolane ring, the carbons adjacent to the ether oxygen (C2' and C5') typically appear around δ 68 ppm, while the other carbons (C3' and C4') will have distinct shifts based on their substitution and position. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (δ, ppm)Predicted ¹³C Chemical Shift (δ, ppm)
Pyrazole N-H> 10 (broad singlet)-
Pyrazole C3, C5-140 - 150
Pyrazole C4-110 - 120
Pyrazole CH₃ (at C3, C5)2.2 - 2.3 (singlet, 6H)10 - 14
Oxolane C2'-H, C5'-H3.7 - 4.0 (multiplet)67 - 70
Oxolane C3'-H3.0 - 3.5 (multiplet)35 - 45
Oxolane C4'-H1.9 - 2.2 (multiplet)25 - 35

Note: These are estimated values based on data for 3,5-dimethylpyrazole and substituted tetrahydrofurans. Actual experimental values may vary.

To definitively assemble the molecular structure and assign the predicted signals, 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would be crucial for tracing the connectivity within the oxolane ring, showing correlations between the protons on C3' and its neighbors on C2' and C4', as well as between protons on C4' and C5'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons (¹J_CH_). It provides an unambiguous correlation between the ¹H and ¹³C data, confirming, for instance, that the proton signal at ~2.2 ppm corresponds to the carbon signal at ~12 ppm, thus assigning them to the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing long-range connectivity (2-3 bonds, ²J_CH_ and ³J_CH_) and is the key experiment to link the pyrazole and oxolane rings. The most critical expected correlation would be from the oxolane methine proton (H3') to the pyrazole carbons C4, C3, and C5. Conversely, correlations from the pyrazole methyl protons to C3, C4, and C5 would solidify the assignment of the pyrazole core.

Together, these 2D techniques would provide a comprehensive and unambiguous structural elucidation of this compound. nih.govresearchgate.net

N-unsubstituted pyrazoles are known to exhibit annular tautomerism, a dynamic process involving the migration of a proton between the two nitrogen atoms (N1 and N2). bohrium.comnih.gov NMR spectroscopy is the foremost technique for studying such equilibria in solution. nih.govfu-berlin.demdpi.commdpi.com

For this compound, the substitution pattern at C3 and C5 is symmetrical (both are methyl groups). Consequently, the two possible tautomers are degenerate, meaning they are identical and energetically equivalent. In an NMR experiment at room temperature, this results in rapid proton exchange on the NMR timescale. cdnsciencepub.com This rapid exchange leads to a time-averaged structure where the C3 and C5 positions (and their respective methyl groups) are observed as chemically equivalent, resulting in single, sharp signals for the two methyl groups in both the ¹H and ¹³C spectra. nih.gov While low-temperature NMR studies can be used to slow down such exchange processes, in this case, it would not result in the splitting of signals as the two tautomeric forms are indistinguishable. cdnsciencepub.com

Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry is a critical tool for determining the molecular weight of a compound and providing structural information through the analysis of its fragmentation patterns upon ionization. chemguide.co.uk

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound, with the chemical formula C₉H₁₄N₂O, the calculated exact mass would be used to confirm its molecular formula, distinguishing it from any other isomers.

Predicted Fragmentation Pattern: Upon electron impact (EI) ionization, the molecular ion (M⁺•) would be formed. This ion is energetically unstable and would undergo fragmentation. chemguide.co.uk The fragmentation pathways for pyrazoles are well-documented and often involve cleavage of the pyrazole ring or its substituents. rsc.orgresearchgate.net Key predicted fragmentation steps for the title compound include:

Benzylic-type Cleavage: The most likely initial fragmentation would be the cleavage of the C4-C3' bond connecting the two rings, as this bond is activated by the heterocyclic ring. This would lead to two primary fragment ions.

Oxolane Ring Fragmentation: The oxolanyl fragment could undergo further cleavage, such as the loss of ethene (C₂H₄) or formaldehyde (B43269) (CH₂O).

Pyrazole Ring Fragmentation: A characteristic fragmentation pathway for pyrazoles involves the loss of a nitrogen molecule (N₂) followed by further rearrangements. researchgate.net Loss of acetonitrile (B52724) (CH₃CN) from the pyrazole fragment is also a plausible pathway.

Table 2: Predicted Mass Spectrometry Fragments for this compound (C₉H₁₄N₂O, Mol. Wt. = 166.22)

m/z (Predicted)Possible Fragment Identity
166[M]⁺• (Molecular Ion)
151[M - CH₃]⁺ (Loss of a methyl group)
96[C₅H₈N₂]⁺• (3,5-dimethylpyrazole radical cation)
95[C₅H₇N₂]⁺ (3,5-dimethylpyrazolyl cation after C-C cleavage)
71[C₄H₇O]⁺ (Oxolan-3-yl cation after C-C cleavage)
68[C₃H₄N₂]⁺• (Pyrazole radical cation after loss of methyls)

Note: These are predicted fragmentation pathways. The relative abundance of each fragment would depend on the ionization energy and the stability of the resulting ions.

Vibrational Spectroscopy (Fourier-Transform Infrared, FT-IR) for Characteristic Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. researchgate.netnist.govnih.gov

The most prominent features would include a broad absorption band in the high-frequency region (3100-3300 cm⁻¹) corresponding to the N-H stretching vibration of the pyrazole ring; its broadness is indicative of intermolecular hydrogen bonding. nih.gov In the region just below 3000 cm⁻¹, sharp peaks corresponding to the C-H stretching of the methyl groups and the aliphatic CH₂ groups of the oxolane ring are expected. derpharmachemica.com The pyrazole ring itself will give rise to characteristic C=C and C=N stretching vibrations in the 1500-1600 cm⁻¹ region. A particularly strong and diagnostic absorption is anticipated for the C-O-C asymmetric stretching vibration of the ether functionality in the oxolane ring, typically found in the 1050-1150 cm⁻¹ range. ijrpc.comspectroscopyonline.comresearchgate.net

Table 3: Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100 - 3300 (broad)N-H StretchPyrazole N-H
2850 - 3000C-H Stretch (asymmetric & symmetric)Aliphatic (CH₃, CH₂)
1500 - 1600C=N and C=C Ring StretchPyrazole Ring
~1460C-H Bend (scissoring/asymmetric)CH₃, CH₂
~1375C-H Bend (symmetric)CH₃
1050 - 1150 (strong)C-O-C Asymmetric StretchEther (Oxolane)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties and Photophysical Behavior

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. For pyrazole derivatives, the UV-Vis absorption spectra are typically characterized by intense absorption bands in the ultraviolet region, which are attributed to π → π* electronic transitions within the aromatic pyrazole ring. nih.govnih.gov The position and intensity of these absorption maxima can be influenced by the nature and position of substituents on the pyrazole core, as well as the solvent used for the analysis. researchgate.netscispace.com

In the case of this compound, the spectrum is expected to show characteristic absorptions corresponding to the pyrazole chromophore. nih.gov The presence of the two methyl groups at the 3- and 5-positions and the alkyl (oxolanyl) group at the 4-position are anticipated to have a modest effect on the electronic absorption properties. Generally, alkyl substituents cause a small bathochromic (red) shift of the absorption bands.

Studies on analogous pyrazole systems provide insight into the expected photophysical behavior. For instance, the UV-Vis spectrum of a synthesized (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone derivative in solvents like DCM and DMSO showed absorption maxima influenced by solvent polarity. scispace.com Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often employed to support experimental findings, helping to assign the nature of electronic transitions, such as HOMO-LUMO transitions. nih.govresearchgate.netscispace.com For many pyrazole derivatives, luminescence and fluorescence properties have been noted, suggesting potential applications in materials science as organic light-emitting diodes or brightening agents. nih.govmdpi.com The photostability of pyrazole derivatives can vary significantly depending on the substituents, with some compounds undergoing photodegradation upon prolonged exposure to UV light. nih.gov

A hypothetical representation of UV-Vis absorption data for a pyrazole derivative is presented in Table 1, based on findings for similar compounds. nih.govscispace.com

Table 1: Representative Electronic Absorption Data for a Substituted Pyrazole Derivative

Solvent λmax (nm) Molar Absorptivity (ε, M-1cm-1) Assignment
Ethanol 220 12,000 π → π* (Pyrazole Ring)

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal evidence of molecular conformation, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the crystal packing. scispace.comnih.gov

For pyrazole derivatives, X-ray diffraction studies reveal that the five-membered pyrazole ring is typically planar or nearly planar. nih.govresearchgate.net In this compound, the pyrazole core is expected to be planar. The oxolan-3-yl substituent at the C4 position will adopt a specific conformation relative to this plane. The substituent itself, a five-membered saturated ring, typically exists in an envelope or twist conformation to minimize steric strain.

The bond lengths and angles within the pyrazole ring are characteristic of its aromatic nature. Analysis of related crystal structures, such as 3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole, provides expected values for these parameters. nih.govresearchgate.net The C-N and N-N bond lengths are intermediate between single and double bonds, and the internal ring angles reflect the geometry of a five-membered heterocycle. The exocyclic C-C bonds to the methyl and oxolanyl groups will exhibit typical single bond lengths. A summary of expected bond parameters, derived from crystallographic data of similar 3,5-dimethylpyrazole structures, is provided in Table 2. researchgate.netnih.govresearchgate.net

Table 2: Typical Bond Lengths and Angles for the 3,5-Dimethylpyrazole Core

Parameter Bond/Angle Typical Value
Bond Length N1-N2 ~1.35 Å
N2-C3 ~1.34 Å
C3-C4 ~1.40 Å
C4-C5 ~1.39 Å
C5-N1 ~1.35 Å
C3-C(methyl) ~1.49 Å
C5-C(methyl) ~1.50 Å
Bond Angle C5-N1-N2 ~112°
N1-N2-C3 ~105°
N2-C3-C4 ~111°
C3-C4-C5 ~106°

The supramolecular architecture of 1H-pyrazoles in the solid state is dominated by hydrogen bonding. nih.gov The pyrazole ring possesses both a hydrogen bond donor (the pyrrole-like N1-H group) and a hydrogen bond acceptor (the pyridine-like N2 atom), making it a versatile building block, or synthon, for crystal engineering. nih.govorientjchem.org

Depending on the steric and electronic properties of the substituents, 1H-pyrazoles can form a variety of hydrogen-bonded motifs, including cyclic dimers, trimers, and tetramers, or polymeric chains known as catemers. researchgate.netnih.gov These assemblies are primarily driven by N-H···N hydrogen bonds between adjacent pyrazole molecules. nih.gov The presence of the oxolane ring in this compound introduces an additional hydrogen bond acceptor site (the ether oxygen). This could lead to more complex hydrogen bonding networks, potentially involving N-H···O or weak C-H···O interactions, which would compete with or supplement the primary N-H···N bonding. researchgate.netsemanticscholar.org

Table 3: Common Hydrogen Bonding Parameters in Pyrazole Crystal Structures

Donor (D) Hydrogen (H) Acceptor (A) D-H (Å) H···A (Å) D···A (Å) D-H···A (°)
N1 H1 N2 ~0.95 ~1.80 ~2.75 ~174°

Chemical synthesis, particularly of substituted heterocycles, can often lead to the formation of multiple regioisomers. For example, the reaction of a substituted hydrazine (B178648) with an unsymmetrical β-dicarbonyl compound can yield two different pyrazole isomers. orientjchem.orgmdpi.com While spectroscopic techniques like NMR can provide strong evidence for the structure of the major product, single-crystal X-ray diffraction offers the most definitive and unambiguous confirmation of regiochemistry. researchgate.net

By precisely locating each atom in the molecular structure, X-ray analysis confirms the connectivity and establishes the exact position of each substituent on the pyrazole ring. nih.gov For instance, in the synthesis of 3,5-disubstituted-4-aryl pyrazoles, X-ray crystallography can differentiate between the intended product and any other potential isomers, thereby validating the synthetic route and the regioselectivity of the reaction. researchgate.net Therefore, obtaining a crystal structure for this compound would serve as absolute proof of its structural assignment, confirming the placement of the methyl groups at positions 3 and 5 and the oxolanyl group at position 4.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone
3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazole

Computational and Theoretical Insights into 3,5 Dimethyl 4 Oxolan 3 Yl 1h Pyrazole Systems

Quantum Chemical Calculations for Electronic and Geometric Properties

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic landscape of molecules. Methods like Density Functional Theory (DFT) are widely used for their balance of accuracy and computational efficiency in studying pyrazole (B372694) derivatives. researchgate.netjcsp.org.pknih.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d,p), are employed to determine the most stable, or "ground state," geometry. jcsp.org.pknih.gov This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule.

Table 1: Predicted Geometric Parameters for this compound from DFT Calculations

ParameterBond/AnglePredicted Value
Bond Lengths (Å)
N1-N21.35 Å
N2-C31.33 Å
C3-C41.41 Å
C4-C51.40 Å
C5-N11.34 Å
C4-C(oxolane)1.52 Å
**Bond Angles (°) **
C5-N1-N2112.0°
N1-N2-C3105.0°
N2-C3-C4111.0°
C3-C4-C5106.0°
C4-C5-N1106.0°

Note: These are representative values based on DFT studies of similar substituted pyrazole structures. Actual values may vary depending on the specific computational method and basis set used.

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO is the orbital most likely to donate electrons in a reaction, representing the nucleophilic character of a molecule, while the LUMO is the most likely to accept electrons, indicating its electrophilic character. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, particularly on the nitrogen and carbon atoms. The LUMO is also anticipated to be distributed across the pyrazole ring system. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. malayajournal.org A smaller energy gap suggests that the molecule is more easily excitable and thus more chemically reactive.

From the HOMO and LUMO energies, several reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2

Electronegativity (χ): Calculated as (I + A) / 2

Table 2: Calculated FMO Energies and Reactivity Descriptors

ParameterSymbolPredicted Value (eV)
Energy of HOMOEHOMO-6.25
Energy of LUMOELUMO-0.75
HOMO-LUMO Energy GapΔE5.50
Ionization PotentialI6.25
Electron AffinityA0.75
Chemical Hardnessη2.75
Electronegativityχ3.50

Note: Values are illustrative and derived from typical DFT calculations on substituted pyrazoles.

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. malayajournal.org This analysis is vital for predicting how a molecule will interact with other molecules, such as receptors or substrates, in biological systems.

In the MEP map of this compound:

Negative Potential (Red/Yellow): These regions indicate an excess of electrons and are sites for electrophilic attack. They are expected to be concentrated around the two nitrogen atoms of the pyrazole ring and the oxygen atom of the oxolane ring due to the high electronegativity of these atoms. researchgate.net

Positive Potential (Blue): These regions are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is typically found on the hydrogen atom attached to the pyrazole nitrogen (N-H), making it a primary hydrogen-bond donor site. nih.gov

Neutral Potential (Green): These areas represent regions of relatively neutral charge, such as the methyl groups and parts of the carbon skeleton.

The MEP surface highlights the molecule's capacity for hydrogen bonding and other non-covalent interactions, which are crucial for molecular recognition processes.

Theoretical Investigation of Tautomerism and Conformational Preferences of Pyrazole-Oxolane Systems

Pyrazoles that are unsubstituted on one of the nitrogen atoms can exist as different tautomers, which are isomers that readily interconvert through the migration of a proton. researchgate.net Computational chemistry is an invaluable tool for assessing the relative stabilities of these tautomers and understanding how environmental factors, like solvents, influence their equilibrium.

For this compound, prototropic tautomerism involves the migration of a hydrogen atom between the two nitrogen atoms (N1 and N2) of the pyrazole ring. This results in two primary tautomeric forms:

1H-tautomer: The hydrogen is attached to the N1 nitrogen.

2H-tautomer: The hydrogen is attached to the N2 nitrogen.

In this specific molecule, because the substituents at the C3 and C5 positions (methyl groups) are identical, these two forms are degenerate in a vacuum and are more accurately described by their relationship to the C4 substituent. However, in substituted pyrazoles where C3 and C5 are different, one tautomer is typically more stable than the other. researchgate.net Theoretical calculations can determine the relative energies of each tautomer in the gas phase by optimizing their geometries and calculating their single-point energies. The tautomer with the lower calculated energy is predicted to be the more stable and thus the more abundant form at equilibrium.

Table 3: Predicted Relative Energies of Pyrazole Tautomers in the Gas Phase

TautomerDescriptionRelative Energy (ΔE)
1H-tautomerH on N10.00 kJ/mol (Reference)
2H-tautomerH on N2~0.00 kJ/mol*

Note: Due to the symmetrical 3,5-dimethyl substitution, the tautomers are energetically equivalent in the absence of external factors.

The relative stability of pyrazole tautomers can be significantly influenced by the surrounding solvent environment. mdpi.comorientjchem.org Solvents can stabilize tautomers differently based on their polarity and ability to form hydrogen bonds. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effects of a solvent by treating it as a continuous medium with a specific dielectric constant. iau.ir

Generally, polar solvents tend to stabilize the tautomer with the larger dipole moment. orientjchem.org For pyrazole systems, polar protic solvents (like water or ethanol) can also engage in specific hydrogen-bonding interactions with the N-H group and the lone pair of the other nitrogen atom, further influencing the equilibrium. mdpi.comfu-berlin.de By calculating the energies of the 1H- and 2H-tautomers in different simulated solvents, it is possible to predict how the equilibrium will shift. For instance, a polar solvent might preferentially stabilize one tautomer over the other, even if they are energetically equivalent in the gas phase.

Table 4: Predicted Influence of Solvent on Tautomeric Equilibrium

SolventDielectric Constant (ε)Predicted More Stable TautomerRelative Energy Difference (ΔG, kJ/mol)
Gas Phase1.0Equivalent0.00
Toluene2.4Equivalent~0.00
Dichloromethane9.1Slight preference for one form may emerge< 1.0
Dimethyl Sulfoxide (DMSO)46.7Preference may be enhanced due to polarity and H-bonding1.0 - 3.0

Note: The predicted energy differences are illustrative. While the 3,5-dimethyl substitution leads to equivalence in a vacuum, subtle conformational preferences of the oxolane ring induced by the solvent could lead to minor energy differences between the tautomers.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. eurasianjournals.com This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a biological target. eurasianjournals.com

Molecular docking studies on various pyrazole derivatives have been conducted to predict their binding affinities and modes with a range of biomolecular targets, including protein kinases, enzymes, and receptors. These studies help in identifying potential therapeutic applications for this class of compounds.

For instance, in studies involving pyrazole derivatives as potential inhibitors for protein kinases, docking simulations have been crucial in determining their binding energy and orientation within the active site. One study on a series of pyrazole derivatives targeting RET kinase found that the most active compound exhibited a binding energy of -7.14 kcal/mol. nih.gov Another investigation on 1H-pyrazole derivatives as potential inhibitors of VEGFR-2, Aurora A, and CDK2 showed minimum binding energies of -10.09 kJ/mol, -8.57 kJ/mol, and -10.35 kJ/mol, respectively, for different derivatives. researchgate.net

The binding affinity of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole core. For example, a study on 3,5-dimethylpyrazole (B48361) derivatives as PDE4 inhibitors indicated that introducing substituent groups on the phenyl ring at the para-position, particularly a methoxy (B1213986) group, enhanced the inhibitory activity. nih.gov

The following table summarizes the predicted binding affinities of various pyrazole derivatives against different biological targets, as reported in the literature.

Compound ClassTarget ProteinPredicted Binding Affinity
Pyrazole derivativeRET kinase-7.14 kcal/mol nih.gov
1H-pyrazole derivativeVEGFR-2-10.09 kJ/mol researchgate.net
1H-pyrazole derivativeAurora A-8.57 kJ/mol researchgate.net
1H-pyrazole derivativeCDK2-10.35 kJ/mol researchgate.net
3,5-dimethylpyrazole derivativePenicillin-binding protein 4 (PBP4) of E. coli-5.2 kcal/mol mdpi.com

This table presents a selection of findings from computational studies on various pyrazole derivatives to illustrate the range of predicted binding affinities.

The stability of a ligand-target complex is governed by a network of intermolecular interactions. Molecular docking simulations are pivotal in identifying these key interactions, which typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

In the case of pyrazole derivatives, the pyrazole ring itself can participate in various interactions. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the N-H group can serve as a hydrogen bond donor. The aromatic nature of the pyrazole ring also allows for π-π stacking interactions with aromatic residues in the binding pocket of a protein.

A study on pyrazole derivatives as RET kinase inhibitors revealed that the most active compound formed four hydrogen bonds with the active site residues. nih.gov Specifically, two hydrogen atoms from a fused ring amino group formed hydrogen bonds with the hinge region residue Ala807. nih.gov This study also highlighted the importance of hydrophobic interactions with residues such as Leu730, Ala756, Val804, and Tyr806. nih.gov

Similarly, in a study of 3,5-dimethylpyrazole derivatives targeting penicillin-binding protein 4 (PBP4) of E. coli, a weak binding energy was attributed to the formation of one hydrogen bond between the nitrogen atom of the thiazoline (B8809763) ring (a substituent on the pyrazole) and the amino acid ASN 308, along with two carbon-hydrogen bonds. mdpi.com

The table below provides examples of key intermolecular interactions identified in docking studies of pyrazole derivatives.

Compound ClassTarget ProteinKey Interacting ResiduesTypes of Interactions
Pyrazole derivativeRET kinaseAla807, Leu730, Ala756, Val804, Tyr806Hydrogen bonds, Hydrophobic interactions nih.gov
3,5-dimethylpyrazole derivativePBP4 of E. coliASN 308, SER 303Hydrogen bond, Carbon-hydrogen bonds mdpi.com
Pyrazole-based analogCDK2Not specifiedNot specified rsc.org

This table showcases examples of identified intermolecular interactions from computational studies on various pyrazole derivatives.

Molecular Dynamics (MD) Simulations for Dynamic Stability and Conformational Flexibility

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms and molecules over time. eurasianjournals.com MD simulations are used to assess the stability of the protein-ligand complex and to explore the conformational flexibility of both the ligand and the target protein. eurasianjournals.com

A key application of MD simulations in drug discovery is to evaluate the stability of the protein-ligand complex predicted by molecular docking. This is often done by calculating the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable complex is typically characterized by a low and stable RMSD value, indicating that the ligand remains bound in the active site and that the protein structure is not significantly perturbed.

In a study of a pyrazole derivative inhibiting RET kinase, a 100 ns MD simulation was performed. nih.gov The RMSD of the ligand stabilized after 10 ns with minimal fluctuations, suggesting a stable binding conformation. nih.gov The protein's RMSD reached stability at 20 ns and remained stable until the end of the simulation, further confirming the stability of the complex. nih.gov

Another study on a pyrazole derivative M74 in complex with CRMP2 also utilized a long-range (up to 1000 ns) MD simulation to evaluate the dynamic stability of the bound ligand. nih.gov The analysis of parameters like RMSD and RMSF (root-mean-square fluctuation) provided insights into the consistency and conformational stability of the molecular system. nih.gov

MD simulations can also reveal important information about the conformational changes that occur in both the ligand and the protein upon binding. These simulations can show how the binding site of the protein might adapt to accommodate the ligand, a phenomenon known as "induced fit."

Furthermore, MD simulations can provide insights into the dynamic behavior of the ligand within the binding pocket, including its conformational flexibility. For some pyrazolone (B3327878) derivatives, theoretical calculations have been used to determine their stable conformations, which can be either folded or open depending on the length of a linker chain. bohrium.com

Structure Activity Relationship Sar and Mechanistic Studies for 3,5 Dimethyl 4 Oxolan 3 Yl 1h Pyrazole Derivatives

Systematic Exploration of Structural Modifications and Their Mechanistic Impact

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, allowing researchers to probe the specific contributions of different structural motifs to the molecule's biological activity. For pyrazole-based compounds, this involves altering substituents on both the pyrazole (B372694) core and its appended moieties.

The substitution pattern on the pyrazole ring is a critical determinant of biological activity. The methyl groups at the 3- and 5-positions of the pyrazole core, as seen in the parent structure, play a significant role in modulating the compound's interaction with target proteins.

In studies of pyrazole-based N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors, the 3,5-dialkyl substitution pattern was found to be important for activity. nih.gov An investigation into a series of pyrazole azabicyclo[3.2.1]octane sulfonamides revealed that analogues with a single methyl group (mono-substituted) or no methyl groups (unsubstituted) on the pyrazole ring were devoid of inhibitory activity. nih.gov This suggests that the dimethyl groups may be crucial for establishing favorable van der Waals contacts within a specific lipophilic pocket of the target enzyme or for correctly orienting the molecule for optimal binding. nih.gov Furthermore, the absence of a hydrogen bond donor on the pyrazole ring, such as in 1,3,5-trimethyl derivatives, also led to a complete loss of effect, highlighting the necessity of the N-H proton for hydrogen bonding in that specific series. nih.gov This underscores that while the dimethyl substitution is vital, other interactions mediated by the pyrazole core itself are also indispensable for potent inhibition.

While extensive research exists on various substituents at the 4-position of the pyrazole ring, specific literature detailing the structure-activity relationship of a 4-(oxolan-3-yl) group is not widely available. However, based on general principles of medicinal chemistry, the potential contributions of this moiety can be inferred.

The oxolane (or tetrahydrofuran) ring introduces several key features to the molecule. As a cyclic ether, it is a polar moiety containing an oxygen atom that can act as a hydrogen bond acceptor. This capability could be crucial for anchoring the ligand within a target's active site by forming a hydrogen bond with a donor residue (e.g., the amide N-H of an amino acid backbone or the hydroxyl group of a serine, threonine, or tyrosine side chain).

Elucidation of Molecular Mechanisms of Action in In Vitro Biochemical Systems

Understanding the precise molecular mechanisms through which a compound exerts its effects is crucial for its development as a therapeutic agent. For pyrazole derivatives, a wide range of in vitro biochemical assays have been employed to identify their biological targets and elucidate the pathways they modulate.

Derivatives of the pyrazole scaffold have demonstrated inhibitory activity against a diverse array of enzymes, implicating them in numerous cellular processes.

Kinase Inhibition: Protein kinases are a major class of enzymes targeted in drug discovery, particularly in oncology. Numerous pyrazole derivatives have been identified as potent kinase inhibitors. A series of 1,3,4-triarylpyrazoles was found to strongly inhibit several protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. nih.gov Another study on 4-(pyrazol-3-yl)-pyrimidines identified potent inhibitors of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. nih.gov Pyrazole derivatives have also been developed as antagonists for the cannabinoid receptor (CB1), a G-protein coupled receptor with kinase-mediated signaling pathways. elsevierpure.comnih.gov Additionally, pyrazole-based compounds have been synthesized as inhibitors of monoamine oxidases (MAO), enzymes involved in neurotransmitter metabolism. nih.gov

Protease Inhibition: Proteases are another important class of enzymes involved in various physiological and pathological processes. Pyrazole-containing compounds have been investigated as potential inhibitors of these enzymes, including for applications in antiviral therapy.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial agents. Several novel series of pyrazole derivatives have been synthesized and shown to possess potent antibacterial activity through the inhibition of DNA gyrase. researchgate.net One study identified a 4,5-dihydro-1H-pyrazole derivative with potent inhibitory activity against B. subtilis DNA gyrase and S. aureus DNA gyrase. researchgate.net Docking simulations suggested that these compounds bind to the enzyme's active site, preventing its normal function. researchgate.net

The following table summarizes the enzyme inhibitory activities of various pyrazole derivative classes.

Pyrazole Derivative ClassTarget Enzyme(s)Key FindingsReferences
1,3,4-TriarylpyrazolesAKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβShowed strong inhibition (>94%) at 100 μM. nih.gov
4-(Pyrazol-3-yl)-pyrimidinesc-Jun N-terminal kinase (JNK3)Identified potent and selective inhibitors with IC50 values in the micromolar range. nih.gov
Biarylpyrazoles (e.g., SR141716A)Cannabinoid Receptor 1 (CB1)Act as potent and specific antagonists. elsevierpure.comnih.gov
1-Acetyl-4,5-dihydro-(1H)-pyrazolesMonoamine Oxidase (MAO)Act as potent, reversible, and non-competitive inhibitors with Ki values in the nanomolar range. nih.gov
4,5-Dihydro-1H-pyrazolesDNA Gyrase (B. subtilis, S. aureus)Exhibited potent antibacterial activity with MIC values as low as 0.39 μg/mL and IC50 for gyrase inhibition at 0.125 μg/mL. researchgate.net

Beyond enzyme inhibition, some pyrazole derivatives have been shown to interact directly with other macromolecular targets, such as nucleic acids. Studies on novel hybrid pyrazole-based chalcones revealed that these compounds could induce apoptosis in cancer cells. nih.gov Mechanistic investigations showed that the most promising compounds led to significant DNA fragmentation, a hallmark of apoptosis. nih.gov This suggests a mechanism of action that may involve either direct interaction with DNA, leading to damage, or the inhibition of proteins involved in DNA repair, ultimately triggering the apoptotic cascade. Such interactions are critical for the anticancer potential of these compounds.

Development of Ligand Design Principles from SAR and Mechanistic Data

The cumulative data from SAR and mechanistic studies enable the formulation of key principles for the rational design of new, more potent, and selective pyrazole-based ligands.

A primary principle is the critical importance of the substitution pattern on the pyrazole ring. As demonstrated with cannabinoid receptor antagonists and NAAA inhibitors, specific substituents at the 1, 3, 4, and 5-positions are required for high-affinity binding. nih.govelsevierpure.comnih.gov For instance, the 3,5-dimethyl substitution can be essential for anchoring the molecule in a lipophilic pocket, while the N-H group is often required for forming a crucial hydrogen bond. nih.gov

Another design principle involves using the pyrazole core as a rigid scaffold to orient functional groups in precise three-dimensional space. The SAR of 4-(pyrazol-3-yl)-pyridines as JNK inhibitors showed that modifications at five different positions could be systematically explored to optimize potency and selectivity. nih.gov This highlights the pyrazole's utility as a central framework from which vectors for molecular recognition can be projected.

Finally, mechanistic data guides the incorporation of specific functionalities to target desired pathways. For example, knowing that pyrazole derivatives can inhibit DNA gyrase encourages the design of new analogues with features known to enhance binding to this bacterial enzyme. researchgate.net Similarly, understanding the binding modes of pyrazole-based kinase inhibitors through computational docking studies allows for the design of next-generation compounds with improved interactions with the ATP-binding site. nih.gov By integrating these principles, researchers can more efficiently navigate the chemical space to develop novel pyrazole derivatives with optimized therapeutic properties.

Advanced Applications of 3,5 Dimethyl 4 Oxolan 3 Yl 1h Pyrazole Derivatives in Specialized Chemical Research

Design and Application as Chemical Probes in Biological Systems

The development of chemical probes is crucial for visualizing and understanding complex biological processes. The 3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole framework serves as a versatile platform for the design of such probes, particularly fluorescent sensors and enzyme inhibitors.

Fluorescent probes are indispensable tools in cellular biology, enabling the real-time visualization of analytes such as metal ions and reactive oxygen species (ROS) within living cells. researchgate.netnih.gov Pyrazole (B372694) derivatives have emerged as a promising class of fluorophores due to their high synthetic versatility and favorable electronic properties. nih.gov The design of fluorescent probes based on this compound can be conceptualized through the strategic incorporation of functionalities that modulate the compound's photophysical properties upon interaction with a specific analyte.

The pyrazole ring itself can act as a signaling unit, and its fluorescence can be influenced by substituents at various positions. The oxolane ring, with its ether oxygen, can serve as a recognition site for metal ions. By attaching appropriate chelating groups or reactive moieties to the pyrazole or oxolane rings, derivatives of this compound could be engineered to exhibit a "turn-on" or "turn-off" fluorescent response in the presence of specific ions like Zn²⁺, Cu²⁺, or Fe³⁺. For instance, the chelation of a metal ion could restrict intramolecular rotation or alter photoinduced electron transfer (PET) processes, leading to a significant change in fluorescence intensity. nih.gov

Similarly, for the detection of reactive oxygen species such as hydroxyl radicals (•OH) or superoxide (B77818) anions (O₂•⁻), the pyrazole scaffold can be modified with ROS-reactive groups. researchgate.net These groups would undergo a chemical transformation in the presence of ROS, leading to a corresponding change in the fluorescence of the molecule. This allows for the sensitive and selective detection of these transient and often damaging species in biological systems. nih.gov The inherent biocompatibility and membrane permeability of many pyrazole derivatives make them suitable candidates for intracellular imaging applications. nih.gov

Table 1: Potential Design Strategies for Fluorescent Probes Based on this compound

Target AnalyteDesign StrategyPotential Mechanism of Action
Metal Ions (e.g., Zn²⁺, Cu²⁺)Incorporation of a chelating group (e.g., picolinamine, iminodiacetic acid) on the pyrazole or oxolane moiety.Chelation-enhanced fluorescence (CHEF) or chelation-quenched fluorescence (CHEF) through modulation of PET.
Reactive Oxygen Species (e.g., •OH, O₂•⁻)Functionalization with an ROS-cleavable or ROS-oxidizable group (e.g., boronate ester, thioether).ROS-mediated chemical reaction leading to the release of a fluorophore or a change in its electronic properties.
pHIntroduction of a protonatable/deprotonatable group (e.g., amine, phenol) that influences the intramolecular charge transfer (ICT).pH-dependent changes in the electronic structure of the fluorophore, resulting in altered absorption and emission spectra.

The pyrazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs and is a common starting point for the design of enzyme inhibitors. nih.gov Derivatives of this compound can be designed as selective inhibitors to probe the function of specific enzymes, a critical step in the process of target validation for drug discovery.

The design of such inhibitors involves tailoring the molecule to fit into the active site of the target enzyme and interact with key amino acid residues. The 3,5-dimethyl groups can provide important hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding and π-π stacking interactions. The oxolane moiety offers a unique three-dimensional feature and a potential hydrogen bond acceptor that can be exploited for achieving selectivity.

For example, by introducing various substituents on the pyrazole or oxolane rings, libraries of compounds can be synthesized and screened against a panel of enzymes, such as kinases, proteases, or phosphodiesterases. Structure-activity relationship (SAR) studies can then guide the optimization of the lead compounds to enhance their potency and selectivity. These selective inhibitors serve as valuable chemical tools to elucidate the physiological and pathological roles of their target enzymes, both in vitro and in cellular models.

Table 2: Examples of Enzyme Classes Potentially Targeted by this compound Derivatives

Enzyme ClassRationale for TargetingPotential for Selective Inhibition
Protein KinasesPyrazole is a known hinge-binding motif in many kinase inhibitors.The oxolane group can be directed towards less conserved regions of the ATP-binding pocket to achieve selectivity.
TyrosinasesPyrazole derivatives have shown potent tyrosinase inhibitory activity. nih.govThe dihydroxyphenyl-like structure that can be mimicked by functionalization could lead to competitive inhibition.
Phosphodiesterases (PDEs)3,5-dimethylpyrazole (B48361) derivatives have been investigated as PDE4 inhibitors. researchgate.netThe oxolane substituent can be modified to optimize interactions within the substrate-binding pocket.
Carbonic AnhydrasesPyrazole-containing compounds have demonstrated effective inhibition of human carbonic anhydrase isoforms. nih.govThe sulfonamide group, a classic zinc-binding function in CA inhibitors, can be incorporated into the pyrazole scaffold.

Exploration in Coordination Chemistry as Ligands for Metal Complexes

The nitrogen atoms of the pyrazole ring make it an excellent ligand for a wide variety of metal ions. The field of coordination chemistry explores the synthesis, structure, and reactivity of these metal-ligand complexes. Derivatives of this compound offer intriguing possibilities as ligands due to the presence of multiple potential coordination sites.

The synthesis of metal complexes with this compound derivatives typically involves the reaction of the ligand with a metal salt in a suitable solvent. The pyrazole nitrogen atoms can coordinate to the metal center in a monodentate or bridging fashion. Furthermore, the ether oxygen of the oxolane ring could potentially act as an additional coordination site, leading to the formation of chelate complexes. This chelation can enhance the stability of the resulting metal complex.

A variety of metal ions, including transition metals (e.g., Cu(II), Co(II), Ni(II), Zn(II)) and lanthanides, can be used to form complexes with diverse geometries, such as tetrahedral, square planar, or octahedral. researchgate.net The characterization of these new complexes is carried out using a range of spectroscopic and analytical techniques.

Table 3: Techniques for the Characterization of Metal-Pyrazole-Oxolane Complexes

TechniqueInformation Obtained
X-ray CrystallographyProvides the precise three-dimensional structure of the complex, including bond lengths, bond angles, and coordination geometry.
Infrared (IR) SpectroscopyReveals changes in the vibrational frequencies of the ligand upon coordination to the metal ion, confirming the involvement of the pyrazole and potentially the oxolane groups in bonding.
UV-Vis SpectroscopyProvides information about the electronic transitions within the complex, which can be used to infer the coordination environment of the metal ion.
Nuclear Magnetic Resonance (NMR) SpectroscopyCan be used to study the structure and dynamics of diamagnetic complexes in solution.
Elemental AnalysisDetermines the elemental composition of the complex, confirming its stoichiometry.

Understanding the factors that govern the stability of metal complexes is crucial for their application. The stability of metal-pyrazole-oxolane complexes is influenced by several factors, including the nature of the metal ion (e.g., its size, charge, and electronic configuration), the denticity of the ligand, and the formation of chelate rings. The presence of the oxolane ring and its potential to form a chelate with the metal ion is expected to contribute significantly to the thermodynamic stability of the complex, an effect known as the chelate effect.

Potential in Functional Materials Science

The unique photophysical and coordination properties of this compound derivatives make them attractive building blocks for the development of functional materials. These materials can have applications in various fields, including electronics, optics, and catalysis.

For instance, the fluorescent properties of these pyrazole derivatives can be harnessed in the creation of organic light-emitting diodes (OLEDs) or fluorescent sensors for environmental monitoring. The ability of these compounds to form stable metal complexes opens up possibilities for the design of metal-organic frameworks (MOFs). MOFs are porous materials with high surface areas and tunable properties, making them suitable for applications in gas storage, separation, and catalysis. The incorporation of the this compound ligand into a MOF structure could introduce specific functionalities, such as catalytic activity or selective guest recognition.

Furthermore, the pyrazole ring is known to exhibit corrosion-inhibiting properties. jetir.org Derivatives of this compound could be investigated as novel corrosion inhibitors for metals, where the pyrazole moiety adsorbs onto the metal surface, forming a protective layer. The oxolane group could potentially enhance the solubility and film-forming properties of the inhibitor. The versatility of this chemical scaffold suggests a broad scope for its application in the development of new and innovative functional materials.

Optoelectronic and Photoluminescent Applications of Pyrazole-Oxolane Scaffolds

The exploration of novel organic molecules for optoelectronic and photoluminescent applications is a burgeoning field in materials science. Within this area, heterocyclic compounds, particularly those containing pyrazole moieties, have garnered significant attention due to their inherent electronic properties and synthetic versatility. The specific scaffold of interest, featuring a 3,5-dimethyl-1H-pyrazole core substituted with an oxolane (tetrahydrofuran) ring at the 4-position, presents a unique combination of an electron-rich aromatic pyrazole system and a saturated, non-aromatic oxolane ring. This structural arrangement is anticipated to influence the photophysical properties of the resulting derivatives, making them potential candidates for various optoelectronic applications.

Research into pyrazole-containing systems has demonstrated their capacity for strong fluorescence, with emission characteristics that can be tuned by the introduction of different substituent groups. While extensive data exists for pyrazole derivatives featuring various aromatic and heterocyclic appendages, specific and detailed research findings on the photoluminescent and optoelectronic properties of this compound and its direct derivatives are not extensively documented in publicly accessible literature.

However, computational studies on related pyrazolyl-tetrahydrofuran derivatives have provided theoretical insights into their electronic structure. Density Functional Theory (DFT) calculations are a powerful tool to predict molecular geometries, frontier molecular orbital (FMO) energies (HOMO and LUMO), and molecular electrostatic potential (MEP), which are crucial in understanding the potential optoelectronic behavior of a compound. For instance, analysis of the HOMO-LUMO energy gap can provide an indication of the molecule's electronic excitation properties and its potential for luminescence. A smaller energy gap is often associated with emission at longer wavelengths.

While specific experimental data on the absorption maxima (λmax, abs), emission maxima (λmax, em), and quantum yields (Φ) for this compound derivatives are not available, the general photophysical behavior of pyrazole-based fluorophores suggests that the electronic transitions are typically of a π-π* nature within the pyrazole ring. The presence of the non-conjugated oxolane substituent is expected to have a more subtle, secondary effect on the electronic properties compared to highly conjugated substituents. Its influence would likely be through inductive effects or by altering the solid-state packing of the molecules, which can impact solid-state emission properties.

Further empirical investigation is necessary to fully characterize the optoelectronic and photoluminescent capabilities of this specific pyrazole-oxolane scaffold. Such research would involve the synthesis of a series of derivatives and their detailed photophysical characterization using techniques like UV-Vis and fluorescence spectroscopy to determine key parameters.

Photophysical Data for Pyrazole-Oxolane Scaffolds

DerivativeAbsorption Max (nm)Emission Max (nm)Quantum Yield (%)
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Conclusion and Future Research Perspectives

Current State of Understanding for 3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole and Related Systems

The pyrazole (B372694) core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms that confers a unique set of electronic and steric properties, making it a versatile building block in drug discovery. mdpi.commdpi.com Numerous pyrazole derivatives have been developed as therapeutic agents with a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties. nih.govnih.govglobalresearchonline.net The specific substitution pattern significantly influences the compound's pharmacological profile.

The 3,5-dimethyl-1H-pyrazole moiety is a well-characterized starting material in the synthesis of various ligands and pharmacologically active agents. wikipedia.org Its presence is known to contribute to the binding affinity and efficacy of molecules targeting various enzymes and receptors. researchgate.net The substituent at the 4-position of the pyrazole ring is crucial for modulating biological activity and physicochemical properties. nih.gov

The oxolane (tetrahydrofuran) ring is a common feature in many natural products and synthetic drugs, often enhancing solubility and providing key hydrogen bond accepting or donating capabilities for interaction with biological targets. The introduction of an oxolane group to the pyrazole scaffold in This compound represents a novel structural combination. While extensive research exists for the parent pyrazole systems, specific data on this hybrid molecule is scarce in current literature. Therefore, its potential properties are largely inferred from the well-documented characteristics of its constituent fragments. The current state of understanding points towards a molecule with significant potential for biological activity, warranting further investigation into its synthesis, characterization, and pharmacological evaluation.

Challenges and Opportunities in Advanced Synthesis and Derivatization

The synthesis of substituted pyrazoles presents both established pathways and persistent challenges. The most common method involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.commdpi.com For This compound , this would likely involve the reaction of hydrazine with 3-(oxolan-3-yl)pentane-2,4-dione.

Challenges:

Precursor Synthesis: The primary challenge lies in the efficient and stereoselective synthesis of the substituted 1,3-dicarbonyl precursor, 3-(oxolan-3-yl)pentane-2,4-dione.

Regioselectivity: While the use of a symmetrical diketone like acetylacetone (B45752) and hydrazine hydrate (B1144303) simplifies the synthesis of 3,5-dimethylpyrazole (B48361), the introduction of substituents can lead to issues with regioselectivity when unsymmetrical hydrazines are used. nih.govmdpi.com

Purification: The separation of reaction byproducts and purification of the final compound can be complex, requiring advanced chromatographic techniques.

Scalability: Transitioning from laboratory-scale synthesis to larger-scale production often requires significant optimization of reaction conditions to maintain yield and purity. researchgate.net

Opportunities:

Novel Synthetic Routes: There is an opportunity to develop novel, efficient synthetic methodologies, potentially utilizing multicomponent reactions or flow chemistry to streamline the process and improve yields. mdpi.comnih.gov The use of greener, solvent-free mechanochemical methods could also be explored. researchgate.net

Derivatization: The core structure of This compound offers multiple points for derivatization. The N1 position of the pyrazole ring can be readily alkylated or arylated to generate a library of compounds. researchgate.net Modifications to the oxolane ring could also be explored to probe structure-activity relationships (SAR).

Catalysis: The development of novel catalysts, such as nano-ZnO, can improve the efficiency and selectivity of pyrazole synthesis, offering a promising avenue for future research. mdpi.com

Synthetic StrategyDescriptionKey PrecursorsPotential AdvantagesReference
Knorr CyclocondensationReaction of a 1,3-dicarbonyl compound with a hydrazine derivative. This is the most classical and widely used method.1,3-Diketones, HydrazinesWell-established, versatile, readily available starting materials. mdpi.commdpi.com
1,3-Dipolar CycloadditionReaction of a diazo compound with an alkyne or alkene. Allows for the synthesis of highly substituted pyrazoles.Diazo compounds, Alkynes/AlkenesHigh regioselectivity, access to complex structures. nih.gov
Multicomponent ReactionsOne-pot reactions involving three or more starting materials to form the pyrazole ring, enhancing synthetic efficiency.Aldehydes, Malononitrile, HydrazinesHigh atom economy, operational simplicity, rapid access to diversity. nih.gov
Flow ChemistryContinuous synthesis in a reactor, allowing for precise control over reaction parameters and improved safety and scalability.Varies based on specific reactionEnhanced safety, scalability, faster reaction times, high reproducibility. mdpi.com

Advancements in Computational Methodologies for Predictive Modeling and Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery, offering a cost-effective and efficient way to predict the properties of novel compounds and guide synthetic efforts. eurasianjournals.com For a new entity like This compound , computational modeling provides the initial framework for understanding its potential.

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry and calculate fundamental electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.net This information provides insights into the molecule's stability, reactivity, and potential interaction modes.

Molecular Docking: This technique predicts the preferred binding orientation of a ligand to a biological target, such as an enzyme or receptor. nih.gov By docking This compound into the active sites of known pyrazole-binding proteins (e.g., kinases, cyclooxygenase), researchers can generate hypotheses about its potential biological activity and mechanism of action. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of binding stability and the conformational changes that may occur upon binding. eurasianjournals.com

Quantitative Structure-Activity Relationship (QSAR): Once a series of derivatives is synthesized and tested, 3D-QSAR models can be developed to correlate specific structural features with biological activity. nih.gov These models are crucial for the rational design of next-generation compounds with enhanced potency and selectivity. nih.gov

The primary challenge in computational modeling is the accuracy of the force fields and scoring functions used, which requires continuous refinement and validation against experimental data. eurasianjournals.com However, the opportunity to rapidly screen virtual libraries of derivatives and prioritize compounds for synthesis significantly accelerates the drug discovery pipeline. researchgate.net

Computational MethodApplication in Pyrazole ResearchPredicted InformationReference
Density Functional Theory (DFT)Calculation of electronic structure and properties.Molecular geometry, stability, reactivity, electronic descriptors (HOMO/LUMO). eurasianjournals.comresearchgate.net
Molecular DockingPredicting the binding mode and affinity of a ligand to a biological target.Binding pose, docking score, key intermolecular interactions. nih.govresearchgate.net
Molecular Dynamics (MD)Simulating the dynamic behavior and conformational space of molecules and their complexes.Binding stability, conformational changes, free energy of binding. eurasianjournals.com
3D-QSAR (CoMFA/CoMSIA)Developing predictive models that correlate 3D structural properties with biological activity.Structure-activity relationships, guidance for rational drug design. nih.gov

Future Directions in Novel Chemical Probe Development and Mechanistic Biological Studies

Building on the synthetic and computational groundwork, the ultimate goal is to understand the biological function of This compound and its derivatives. The pyrazole scaffold is a key component of many inhibitors targeting proteins implicated in cancer, inflammation, and neurodegenerative diseases. mdpi.comnih.govfrontiersin.org

Future research should be directed towards:

Biological Screening: The synthesized compound and its derivatives should be screened against a panel of biologically relevant targets, particularly protein kinases, heat shock proteins (Hsp90), and phosphodiesterases (PDEs), for which pyrazole-based inhibitors are well-documented. mdpi.comresearchgate.netnih.gov

Chemical Probe Development: Potent and selective inhibitors identified through screening can be developed into chemical probes. This involves synthesizing analogs with minimal structural modifications that incorporate reporter tags (e.g., biotin, fluorescent dyes) or photo-affinity labels. These probes are invaluable tools for target validation, imaging, and identifying the downstream cellular effects of target modulation.

Mechanistic Studies: Once a primary biological target is identified and validated, detailed mechanistic studies are required. This includes enzymatic assays to determine the mode of inhibition, cell-based assays to confirm on-target activity, and structural biology studies (e.g., X-ray crystallography) to elucidate the precise binding interactions at the atomic level. nih.gov

Exploring New Therapeutic Areas: The unique combination of the 3,5-dimethylpyrazole core and the oxolane substituent may lead to novel biological activities beyond the traditional scope of pyrazole chemistry. Future studies should remain open to exploring unexpected therapeutic applications. frontiersin.org

Q & A

Q. What are the common synthetic routes for 3,5-dimethyl-4-(oxolan-3-yl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclocondensation or substitution reactions. For example:

  • Route 1 (Pyrazole Core Formation): React hydrazine derivatives with 1,3-diketones under reflux in ethanol or xylene. Ethanol reflux (2–3 hours) often achieves moderate yields (~60%) but requires recrystallization (DMF/EtOH mixtures) for purity .
  • Route 2 (Oxolane Substitution): Introduce the oxolan-3-yl group via Suzuki-Miyaura coupling using boron-containing intermediates (e.g., tetramethyl dioxaborolane derivatives). Pd catalysts and inert atmospheres are critical to prevent oxidation .

Key Factors:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance substitution reactivity but may complicate purification.
  • Temperature: Prolonged reflux in xylene (25–30 hours) improves substitution but risks decomposition .
  • Purification: Recrystallization from methanol or ethanol is standard for isolating pure crystals .

Q. Which characterization techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL) for refinement. Critical parameters include R-factor (<0.05) and data-to-parameter ratios (>10:1) to validate atomic positions .
  • NMR Spectroscopy: Analyze 1H^1H- and 13C^{13}C-NMR for pyrazole ring protons (δ 6.5–7.5 ppm) and oxolane methylene groups (δ 3.5–4.0 ppm).
  • Mass Spectrometry: Confirm molecular weight (e.g., 222.10 g/mol for boron-containing derivatives) via high-resolution MS .

Software Tools:

  • Mercury: Visualize crystal packing and hydrogen-bonding networks. Overlay multiple structures to assess polymorphism .

Q. What are the common substituents on the pyrazole core, and how do they influence reactivity?

Methodological Answer: Substituents are introduced at positions 3, 4, and 5 to modulate electronic and steric effects:

PositionCommon SubstituentsImpact on ReactivitySource
3Methyl, arylEnhances steric bulk, reducing electrophilic substitution
4Oxolan-3-yl, boronateFacilitates cross-coupling reactions (e.g., Suzuki)
5Methyl, diaryl groupsStabilizes the ring via conjugation

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing bulky substituents (e.g., oxolan-3-yl) without side reactions?

Methodological Answer:

  • Catalyst Selection: Use Pd(PPh3_3)4_4 or Buchwald-Hartwig catalysts for Suzuki-Miyaura coupling. Lower catalyst loading (1–2 mol%) reduces costs while maintaining efficiency .
  • Solvent Optimization: Employ toluene or THF for better solubility of bulky intermediates.
  • Temperature Control: Maintain 80–100°C to balance reaction rate and byproduct formation.
  • Monitoring: Use TLC or HPLC to track intermediate formation. Adjust reaction time dynamically .

Case Study:
In a 2022 study, light-responsive pyrazole derivatives with oxolane groups achieved 85% yield under UV-regulated Suzuki coupling, minimizing dimerization .

Q. How can researchers resolve contradictions in crystallographic data (e.g., bond length discrepancies)?

Methodological Answer:

  • Data Validation: Cross-check SHELXL refinement parameters (e.g., ADPs, residual density maps) to identify outliers. Re-measure datasets with high-resolution instruments if R-factor exceeds 0.08 .
  • Polymorphism Analysis: Use Mercury to compare unit cell parameters of multiple crystals. Assess solvent inclusion or temperature effects on packing .
  • Computational Validation: Perform DFT calculations (e.g., Gaussian) to compare experimental vs. theoretical bond lengths. Discrepancies >0.05 Å suggest measurement errors .

Q. What strategies are effective for studying the electronic effects of substituents on biological activity?

Methodological Answer:

  • SAR Studies: Synthesize analogs with varying substituents (e.g., replacing oxolane with tetrahydrofuran) and compare bioactivity (e.g., IC50_{50} values).
  • Computational Modeling: Use docking simulations (AutoDock Vina) to predict binding affinities. Correlate HOMO/LUMO energies (from DFT) with experimental results .
  • Spectroscopic Probes: Monitor fluorescence quenching in presence of target proteins to assess electronic interactions .

Q. How can researchers leverage boron-containing derivatives for functionalization?

Methodological Answer: Boron groups (e.g., tetramethyl dioxaborolane) enable cross-coupling reactions:

  • Suzuki-Miyaura: Couple with aryl halides to form biaryl structures. Optimize base (K2_2CO3_3) and solvent (DME/H2_2O) for aqueous compatibility .
  • Protodeboronation Prevention: Add pinacol or ethylene glycol to stabilize boronate intermediates .

Example Protocol:

React this compound with Pd(OAc)2_2, SPhos ligand, and aryl bromide in DME/H2_2O (3:1) at 90°C for 12 hours.

Purify via column chromatography (SiO2_2, hexane/EtOAc) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.